
1-Phenyl-2-phenylsulfanylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-phenylsulfanylbutane-1,3-dione, also known as Phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat various inflammatory conditions. It was first synthesized in 1949 and has since been widely used in both human and veterinary medicine.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
One significant application of 1-Phenyl-2-phenylsulfanylbutane-1,3-dione and its analogs is in the synthesis of complex molecules through organic transformations. For example, the interaction of 1-phenylbutane-1,3-dione and chalcones in the presence of a base can yield cyclic and acyclic insertion products, showcasing the compound's utility in constructing diverse molecular architectures (Naghiyev et al., 2015). Similarly, catalytic multicomponent thiomethylation of aliphatic 1,3-diketones offers an efficient method for synthesizing novel bis(1,3-diketone-2-ylmethylsulfanyl)alkanes, further highlighting the versatility of these compounds in synthetic organic chemistry (Akhmetova et al., 2015).
Coordination Chemistry and Material Science
β-Diketones, including this compound, serve as ligands in coordination chemistry to form complexes with metal ions. These complexes can exhibit interesting properties relevant to material science and catalysis. For instance, the structural, tautomeric, and acid-base properties of azoderivatives of β-diketones have been studied, revealing their potential as ligands in coordination complexes (Mahmudov et al., 2011). Moreover, compounds like 1-phenylbutane-1,3-dione have been used to synthesize metal complexes that are explored for their antibacterial and antioxidant properties, signifying the role of these compounds in developing new materials with potential biomedical applications (Ejidike & Ajibade, 2015).
Analytical and Sensing Applications
The chemical reactivity and complexation behavior of β-diketones also find applications in analytical chemistry. For example, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been utilized as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, demonstrating the compound's utility in the selective recognition of metal ions (Kopylovich et al., 2011).
Propriétés
IUPAC Name |
1-phenyl-2-phenylsulfanylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-12(17)16(19-14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXKGGOORUUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


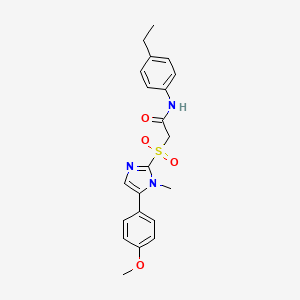
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)
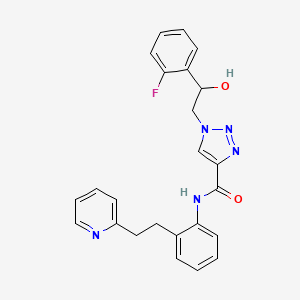
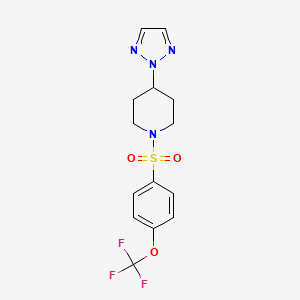
![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)
![1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2684478.png)
![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)
![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethyl]amino]-4-oxobut-2-enoate](/img/structure/B2684480.png)

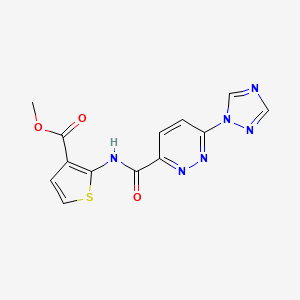
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2684483.png)
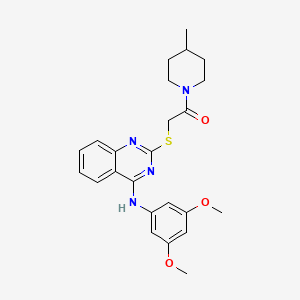
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2684487.png)